molecular formula C23H32ClNO2 B13771471 Methadyl acetate hydrochloride

Methadyl acetate hydrochloride

Cat. No.: B13771471
M. Wt: 390.0 g/mol
InChI Key: UXBPQRGCVJOTNT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methadyl acetate hydrochloride is synthesized through a series of chemical reactions involving the acetylation of methadone. The process typically involves the reaction of methadone with acetic anhydride in the presence of a catalyst to form methadyl acetate. The resulting compound is then treated with hydrochloric acid to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methadyl acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and alcohols .

Mechanism of Action

Methadyl acetate hydrochloride exerts its effects primarily through its action as a mu-type opioid receptor agonist. By binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia and euphoria. This mechanism helps in reducing withdrawal symptoms and opioid use in patients with narcotic dependence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methadyl acetate hydrochloride is unique due to its long onset and duration of action, which makes it particularly effective in reducing opioid use and preventing withdrawal symptoms. Its specific binding affinity to mu-type opioid receptors also distinguishes it from other similar compounds .

Properties

IUPAC Name

[6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBPQRGCVJOTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959615
Record name 6-(Dimethylamino)-4,4-diphenylheptan-3-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38821-43-1
Record name 6-(Dimethylamino)-4,4-diphenylheptan-3-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHADYL ACETATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZD9WAO92T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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